Magnesium methanesulfonate
Description
Structure
2D Structure
Properties
CAS No. |
62512-10-1 |
|---|---|
Molecular Formula |
C2H6MgO6S2 |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
magnesium;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI Key |
YJWSPTRABMNCGQ-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of Magnesium Methanesulfonate
Solution-Based Crystallization Techniques
The crystallization of magnesium methanesulfonate (B1217627) from aqueous solutions is a common and well-studied approach, yielding hydrated forms of the salt. The specific hydrate (B1144303) formed is highly dependent on the crystallization conditions.
Cooling Crystallization Approaches
Cooling crystallization is a conventional method used to produce magnesium methanesulfonate hydrates from their aqueous solutions. This technique relies on the principle that the solubility of this compound in water decreases as the temperature is lowered. By carefully controlling the cooling rate of a saturated solution, the formation of well-defined crystals can be induced.
Research has shown that this compound dodecahydrate (Mg(CH₃SO₃)₂·12H₂O) can be effectively grown using this method. googleapis.comresearchgate.netuu.nl In a typical laboratory procedure, a solution of this compound is prepared and stabilized at a temperature of 30°C. A controlled cooling rate, for instance, 4°C per hour, is then applied. The onset of crystallization is marked by an exothermic event, leading to a temperature jump in the solution. cdnsciencepub.com This technique allows for the formation of well-faceted, colorless crystals. cdnsciencepub.com
Eutectic Freeze Crystallization Methods
Eutectic freeze crystallization (EFC) is another powerful technique for separating salts from aqueous solutions, and it has been successfully applied to the this compound-water system. nih.gov EFC operates at the eutectic point of the system, where both ice and the hydrated salt crystallize simultaneously from the solution. nih.govrsc.org This method is particularly advantageous due to its potential for high separation efficiency and the formation of pure products.
For the this compound-water system, the eutectic point has been identified at -5°C and a concentration of 14% by weight of this compound. googleapis.comcdnsciencepub.com At this point, ice and Mg(CH₃SO₃)₂·12H₂O crystals are formed. cdnsciencepub.com The difference in density between the ice and the salt crystals facilitates their separation. nih.gov EFC is considered an energy-efficient and environmentally friendly alternative to traditional evaporative crystallization methods. nih.gov
Investigation of Crystallization Conditions for Hydrate Formation
The formation of specific hydrates of this compound is intricately linked to the thermodynamic conditions of the crystallization process. The most prominently reported hydrate is the dodecahydrate, Mg(CH₃SO₃)₂·12H₂O. googleapis.comresearchgate.netuu.nl Detailed studies have elucidated the phase diagram of the Mg(CH₃SO₃)₂–H₂O system, providing a roadmap for the targeted crystallization of this hydrate. uu.nlcdnsciencepub.com
The dodecahydrate is more accurately represented by the formula Mg(H₂O)₆₂·6H₂O, indicating that six water molecules are directly coordinated to the magnesium ion, forming a hexaaquamagnesium(II) complex, with the other six water molecules being part of the crystal lattice. researchgate.netuu.nl Single-crystal X-ray diffraction analysis has revealed that these crystals possess a trigonal structure. googleapis.comuu.nl The methanesulfonate anions are not directly bonded to the magnesium ion but are involved in hydrogen bonding with the coordinated water molecules. uu.nl
The stability of this hydrate has been investigated using thermal analysis, which shows a multi-step decomposition process corresponding to the loss of the twelve water molecules, followed by the decomposition of the anhydrous salt. uu.nl
| Hydrate Form | Formula | Crystallization Conditions |
| Dodecahydrate | Mg(CH₃SO₃)₂·12H₂O | Cooling crystallization from aqueous solution; Eutectic freeze crystallization at -5°C and 14 wt% |
Non-Aqueous Synthesis Routes to Anhydrous and Solvated Forms
The preparation of anhydrous and solvated forms of this compound necessitates the use of non-aqueous synthesis routes to avoid the formation of stable hydrates.
Direct Reaction Pathways from Magnesium Precursors to Methanesulfonate Salts
Anhydrous this compound can be synthesized through the direct reaction of a suitable magnesium precursor with methanesulfonic acid or its anhydride (B1165640) in a non-aqueous medium. A general and straightforward method for preparing anhydrous metal methanesulfonates involves the reaction of the corresponding metal oxide with methanesulfonic anhydride. cdnsciencepub.com This reaction is driven by the high reactivity of the anhydride and the formation of the stable salt.
Another common approach is the reaction of a basic magnesium salt, such as magnesium oxide, magnesium hydroxide (B78521), or magnesium carbonate, with methanesulfonic acid. googleapis.com To obtain the anhydrous salt, the reaction should be carried out in a non-aqueous solvent, and any water produced must be removed.
A method that has been proven effective for other metal sulfonates and is applicable to magnesium is the dehydration of the hydrated salt using a strong dehydrating agent. For instance, anhydrous iron(II) methanesulfonate has been prepared by refluxing the hydrated salt in 2,2-dimethoxypropane. cdnsciencepub.com This reagent reacts with water to form acetone (B3395972) and methanol, which can be readily removed, driving the dehydration process to completion.
The reaction of magnesium chloride with methanesulfonic acid is another potential pathway. rsc.org This method, however, presents the challenge of completely removing the resulting hydrochloric acid. rsc.org
| Precursor | Reagent | Product |
| Magnesium Oxide | Methanesulfonic Anhydride | Anhydrous this compound |
| Hydrated this compound | 2,2-Dimethoxypropane | Anhydrous this compound |
| Magnesium Chloride | Methanesulfonic Acid | This compound (requires HCl removal) |
Electrochemical Synthetic Strategies for Metal Methanesulfonates
Electrochemical synthesis offers a clean and efficient route for the preparation of high-purity metal methanesulfonates, including the magnesium salt. The primary electrochemical method is the anodic dissolution of the metal in a methanesulfonic acid electrolyte. googleapis.comrsc.org
Mg → Mg²⁺ + 2e⁻
To prevent the deposition of magnesium at the cathode, a divided electrochemical cell is typically employed. rsc.org An ion-exchange membrane separates the anode and cathode compartments, allowing for the transport of anions while blocking the passage of the newly formed metal cations. rsc.org This strategy ensures that the synthesized this compound remains in the anolyte, from which it can be recovered. This method is often considered a cost-effective route for producing large quantities of metal methanesulfonates. googleapis.com
Control over Crystal Morphology and Polymorphism in this compound Systems
The ability to control the crystal morphology (habit) and polymorphism of a chemical compound is of paramount importance in materials science and pharmaceuticals, as these solid-state properties directly influence bulk characteristics such as dissolution rate, bioavailability, and processability. While extensive research exists on the crystallization of many inorganic salts, the specific control over the crystalline forms of this compound is a more specialized area of study. The known crystalline form of this compound is a hydrated salt, and its formation is sensitive to the conditions of crystallization.
Research into the crystallization of this compound has successfully produced well-faceted, colorless, block-shaped crystals. Current time information in Bangalore, IN.researchgate.netacs.orguu.nl These crystals have been identified as this compound dodecahydrate (Mg(CH₃SO₃)₂·12H₂O). Current time information in Bangalore, IN.researchgate.netacs.orguu.nl This specific hydrate was crystallized from aqueous solutions under sub-zero temperature conditions, mimicking its potential formation in environments like polar ice cores. Current time information in Bangalore, IN.researchgate.netacs.org The natural occurrence of this dodecahydrate has been confirmed by the identification of the mineral ernstburkeite in Antarctic ice core samples.
The successful isolation of the dodecahydrate form was achieved through specific crystallization techniques, namely cooling crystallization and eutectic freeze crystallization. Current time information in Bangalore, IN.researchgate.netacs.orguu.nl In these methods, the control of temperature and concentration is critical. For instance, unseeded batch crystallization experiments initiated at 30°C with a controlled cooling rate of 4°C/h led to the formation of the salt crystals. Current time information in Bangalore, IN.uu.nl The phase diagram for the this compound-water system shows a eutectic point at -5°C and a concentration of 14% by weight, which is a key parameter for controlling the crystallization of the dodecahydrate. Current time information in Bangalore, IN.researchgate.netacs.orguu.nl
While a specific polymorph of this compound has been well-characterized, the broader control over its crystal morphology and the potential existence of other polymorphic or hydrated forms are governed by general principles of crystallization. Key factors that influence these outcomes include the solvent environment, the level of supersaturation, temperature, and the presence of impurities or additives. mdpi.com
The choice of solvent is a primary tool for modifying crystal habit. Different solvents can alter the growth rates of various crystal faces due to specific interactions between the solvent molecules and the crystal surface, potentially leading to different crystal shapes, such as plates or needles. universityofgalway.ie For magnesium salts, the strong hydration of the Mg²⁺ ion plays a significant role in crystallization from aqueous solutions, often favoring the formation of hydrates. d-nb.info The use of co-solvents could potentially alter this hydration sphere and lead to different crystal habits or even different hydrate forms of this compound.
Supersaturation is the primary driving force for both nucleation and crystal growth. mt.com Controlling the rate at which supersaturation is generated—for example, through cooling rates or the rate of anti-solvent addition—can determine whether nucleation of a new polymorph or growth of existing crystals is favored. mdpi.commt.com At high supersaturation, nucleation often dominates, leading to smaller crystals, whereas at low supersaturation, slower growth on existing crystals can produce larger, more well-defined morphologies. mt.com
Although only the dodecahydrate form of this compound is well-documented, the existence of other hydrates or anhydrous forms (polymorphs) is plausible under different thermodynamic or kinetic conditions. The transformation between different crystalline forms, such as an anhydrate and a hydrate, can be influenced by factors like temperature and relative humidity. acs.orggoogle.com A systematic screening of crystallization conditions, including a variety of solvents, temperatures, and the introduction of specific additives, would be necessary to fully explore the potential for polymorphism and to establish a comprehensive understanding of the control over crystal morphology in this compound systems.
Research Findings on this compound Dodecahydrate
| Parameter | Value/Condition | Reference |
|---|---|---|
| Crystallization Methods | Cooling Crystallization, Eutectic Freeze Crystallization | Current time information in Bangalore, IN.researchgate.netacs.orguu.nl |
| Initial Solution Temperature | 30 °C | Current time information in Bangalore, IN.uu.nl |
| Cooling Rate | 4 °C/h | Current time information in Bangalore, IN.uu.nl |
| Mixing Rate | 80 rpm | Current time information in Bangalore, IN.uu.nl |
| Eutectic Point | -5 °C at 14 wt% | Current time information in Bangalore, IN.researchgate.netacs.org |
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Mg(CH₃SO₃)₂·12H₂O | Current time information in Bangalore, IN.researchgate.netacs.orguu.nl |
| Crystal System | Trigonal | Current time information in Bangalore, IN.researchgate.netacs.org |
| Space Group | R3 (No. 148) | Current time information in Bangalore, IN.researchgate.netacs.org |
| Lattice Parameters (a, c) | a = 9.27150(8) Å | Current time information in Bangalore, IN.researchgate.netacs.org |
| c = 21.1298(4) Å | ||
| Unit Cell Volume (V) | 1572.99(4) ų | Current time information in Bangalore, IN.researchgate.netacs.org |
| Formula Units per Unit Cell (Z) | 3 | Current time information in Bangalore, IN.researchgate.netacs.org |
| Crystal Habit | Colorless, well-faceted block | Current time information in Bangalore, IN. |
Advanced Structural Elucidation of Magnesium Methanesulfonate Species
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the precise determination of the atomic arrangement within a crystalline solid. For magnesium methanesulfonate (B1217627), this method has been instrumental in characterizing its hydrated crystalline form, specifically magnesium methanesulfonate dodecahydrate, Mg(CH₃SO₃)₂·12H₂O. acs.orgresearchgate.net
The initial step in SC-XRD analysis involves the determination of the unit cell parameters and the space group, which define the fundamental repeating unit of the crystal and its symmetry operations. For this compound dodecahydrate, crystals grown from solution by cooling or eutectic freeze crystallization were analyzed at a low temperature of 110(2) K to minimize thermal vibrations and obtain a more accurate structure. acs.orgacs.orguu.nl
The analysis revealed that Mg(CH₃SO₃)₂·12H₂O crystallizes in the trigonal system with the space group R (No. 148). acs.orgacs.orguu.nl The unit cell parameters were determined with high precision, providing the dimensions of the basic building block of the crystal.
Interactive Table 1: Unit Cell Parameters for this compound Dodecahydrate
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R |
| a (Å) | 9.27150(8) |
| b (Å) | 9.27150(8) |
| c (Å) | 21.1298(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 1572.99(4) |
| Z | 3 |
Data sourced from Genceli Guner et al. (2010). acs.orguu.nl
Following the determination of the unit cell, the positions of the individual atoms within the asymmetric unit are refined. This process leads to a detailed understanding of the molecular geometry, including bond lengths and angles. In Mg(CH₃SO₃)₂·12H₂O, the magnesium ion is not directly bonded to the methanesulfonate anion. uu.nl Instead, it is coordinated by six water molecules, forming a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. researchgate.net The methanesulfonate anions and the remaining six water molecules are located in the crystal lattice but are not directly coordinated to the magnesium ion. uu.nl
The refinement of atomic positions allows for the precise measurement of bond lengths and angles within the [Mg(H₂O)₆]²⁺ cation and the methanesulfonate anion. The Mg-O bond lengths are a key indicator of the coordination environment of the magnesium ion, while the S-O and S-C bond lengths characterize the geometry of the methanesulfonate anion.
Interactive Table 2: Selected Bond Distances and Angles for this compound Dodecahydrate
| Bond | Distance (Å) | Angle | Value (°) |
| Mg - O(water) | ~2.06 - 2.08 | O(water) - Mg - O(water) | ~88 - 92 |
| S - O | ~1.46 - 1.47 | O - S - O | ~112 - 113 |
| S - C | ~1.77 | O - S - C | ~105 - 106 |
Note: The values presented are typical ranges for hexaaquamagnesium(II) and methanesulfonate ions and are consistent with the findings for Mg(CH₃SO₃)₂·12H₂O. uu.nl
The arrangement of atoms immediately surrounding a central atom defines its coordination polyhedron. In Mg(CH₃SO₃)₂·12H₂O, the magnesium ion exhibits an octahedral coordination geometry, being surrounded by six oxygen atoms from the coordinated water molecules, forming a [Mg(H₂O)₆]²⁺ octahedron. researchgate.netuu.nl
These individual complex cations, anions, and uncoordinated water molecules are not isolated but are organized into an extended three-dimensional network through a complex system of hydrogen bonds. uu.nl The coordinated water molecules act as hydrogen bond donors to the oxygen atoms of the methanesulfonate anions and the uncoordinated water molecules. The uncoordinated water molecules, in turn, participate in further hydrogen bonding, creating a robust network that holds the crystal lattice together. uu.nl This hydrogen-bonding network is crucial for the stability of the crystal structure.
Powder X-ray Diffraction Studies for Phase Identification and Crystalline Purity
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. ugr.esnih.gov Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material present in the sample.
For this compound, PXRD can be used to:
Confirm the identity of a synthesized batch: By comparing the experimental PXRD pattern with a reference pattern from a database or a previously characterized sample, one can verify the formation of the desired crystalline phase. nih.gov
Assess crystalline purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. usk.ac.id Conversely, a broad, amorphous hump in the background suggests the presence of non-crystalline or amorphous material. researchgate.net The appearance of additional peaks not corresponding to the target compound would indicate the presence of crystalline impurities. usk.ac.id
Distinguish between different hydrated forms (polymorphs): Different hydrates of this compound, if they exist, would have distinct crystal structures and therefore unique PXRD patterns.
Interactive Table 3: Representative PXRD Peak Positions for a Hypothetical Crystalline Methanesulfonate Salt
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 17.0 | 5.21 | 85 |
| 18.4 | 4.82 | 90 |
| 19.3 | 4.60 | 100 |
| 19.9 | 4.46 | 70 |
| 20.9 | 4.25 | 65 |
| 24.3 | 3.66 | 50 |
| 26.3 | 3.39 | 45 |
Note: This table is illustrative and based on typical PXRD data for organic salts, such as 6-Amidino-2-naphthol Methanesulfonate, to demonstrate the type of data obtained from a PXRD experiment.
Neutron Diffraction Investigations for Hydrogen Atom Localization
While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. osti.gov Neutron diffraction, on the other hand, is highly sensitive to the positions of atomic nuclei, including hydrogen (or its isotope, deuterium). researchgate.netresearchgate.net This makes it an indispensable tool for elucidating the details of hydrogen bonding networks.
For a highly hydrated salt like Mg(CH₃SO₃)₂·12H₂O, neutron diffraction would be the ideal technique to:
Precisely locate all hydrogen atoms: This includes the hydrogen atoms of the coordinated and uncoordinated water molecules, as well as those of the methyl group on the methanesulfonate anion.
Determine accurate O-H bond lengths and H-O-H bond angles: This information is crucial for a quantitative description of the water molecules' geometry.
Characterize the hydrogen bonds: Neutron diffraction can provide precise geometries of the O-H···O hydrogen bonds, including donor-acceptor distances and angles, which are fundamental to understanding the stability of the crystal structure. nih.gov
Although no specific neutron diffraction studies on this compound are presently in the public domain, theoretical studies on similar hydrated magnesium salts, such as magnesium sulfate (B86663), have been conducted to model the hydrogen bonding and its effects on the structure. researchgate.netnasa.govresearchgate.net Such computational approaches, often combined with experimental data from other techniques, can provide valuable insights into the hydrogen atom positions and the dynamics of the hydrogen bond network. mdpi.com In practice, a neutron diffraction experiment on a deuterated sample of this compound would be performed to minimize the high incoherent scattering of hydrogen and obtain a high-quality diffraction pattern for detailed structural refinement. osti.govresearchgate.net
Spectroscopic Characterization and Vibrational Analysis of Magnesium Methanesulfonate
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment of the methanesulfonate (B1217627) anion (CH₃SO₃⁻) in magnesium methanesulfonate. The infrared spectrum is characterized by absorption bands corresponding to the fundamental vibrational modes of the molecule.
The methanesulfonate anion, assuming C₃ᵥ symmetry, has 18 internal vibrational modes. nih.gov These modes can be categorized into vibrations associated with the methyl (CH₃) group and the sulfonate (SO₃) group. The primary vibrational modes include stretching and deformation (bending) motions. nih.govoup.com
The key vibrational modes for the methanesulfonate anion are the C-S stretching vibration, the symmetric and asymmetric S-O stretching vibrations, and various bending and rocking modes of the sulfonate and methyl groups. oup.com Theoretical calculations and experimental data from various methanesulfonate salts help in the precise assignment of these bands. nih.govoup.com For instance, studies on simple metal methanesulfonates have identified the C–S stretching vibration (ν₁) at approximately 789 cm⁻¹, the S–O symmetric stretching vibration (ν₂) around 1054 cm⁻¹, and the S–O antisymmetric stretching vibration near 1184 cm⁻¹. oup.com
The vibrational modes of the methanesulfonate anion can be classified based on their symmetry types (A₁ and E for C₃ᵥ symmetry). nih.gov The table below summarizes the typical assignments for the fundamental vibrational modes.
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν(CH₃) asym | E | ~3020 | Asymmetric C-H Stretch |
| ν(CH₃) sym | A₁ | ~2940 | Symmetric C-H Stretch |
| δ(CH₃) asym | E | ~1420 | Asymmetric C-H Bend (Deformation) |
| δ(CH₃) sym | A₁ | ~1320 | Symmetric C-H Bend (Umbrella Mode) |
| ν(SO₃) asym | E | 1170 - 1260 | Asymmetric S-O Stretch |
| ν(SO₃) sym | A₁ | ~1060 | Symmetric S-O Stretch |
| ρ(CH₃) | E | ~980 | Methyl Rocking |
| ν(CS) | A₁ | ~780 | C-S Stretch |
| δ(SO₃) asym | E | ~560 | Asymmetric O-S-O Bend (Deformation) |
| δ(SO₃) sym | A₁ | ~530 | Symmetric O-S-O Bend (Deformation) |
FTIR spectroscopy is particularly sensitive to the coordination environment of the methanesulfonate anion. A clear distinction can be made between ionic (uncoordinated) and coordinated methanesulfonate species by analyzing the SO₃ stretching modes. nih.govresearchgate.net
In the case of this compound dodecahydrate, Mg(CH₃SO₃)₂·12H₂O, the crystal structure reveals that the magnesium ion is coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. acs.orguu.nl The methanesulfonate anions are not directly coordinated to the magnesium ion but are situated in the crystal lattice, participating in hydrogen bonding with the coordinated and uncoordinated water molecules. uu.nl In this state, the methanesulfonate is considered an uncoordinated, or ionic, species.
When the methanesulfonate anion coordinates directly to a metal center, the symmetry of the SO₃ group is lowered from C₃ᵥ. This reduction in symmetry causes the doubly degenerate asymmetric S-O stretching mode (E symmetry) to split into two distinct bands. nih.govresearchgate.net This splitting is a clear spectroscopic marker for coordination. nih.gov Therefore, the absence of this splitting in the infrared spectrum of Mg(CH₃SO₃)₂·12H₂O would support the crystallographic data, indicating that the anion is uncoordinated. In contrast, the infrared spectra of anhydrous or lower hydrate (B1144303) forms, or complexes where water is displaced, could potentially show this splitting if direct coordination to the magnesium ion occurs. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting and Lattice Dynamics
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly those involving symmetric vibrations and skeletal motions, which are often strong in Raman scattering.
The Raman spectrum of this compound dodecahydrate, Mg(CH₃SO₃)₂·12H₂O, has been recorded and its principal absorption modes identified. acs.orguu.nl The hydration state significantly influences the Raman spectrum, particularly in the regions of O-H stretching of water molecules (typically 3000-3600 cm⁻¹) and in the lattice vibration region (below 400 cm⁻¹).
For Mg(CH₃SO₃)₂·12H₂O, the structure is more accurately described as Mg(H₂O)₆₂·6H₂O. researchgate.netacs.org The Raman spectrum would therefore exhibit features from the [Mg(H₂O)₆]²⁺ hexaaqua complex, the uncoordinated methanesulfonate anions, and the additional six water molecules in the lattice. Changes in the hydration state, for example upon heating, would lead to shifts in the positions and intensities of the methanesulfonate vibrational bands due to altered hydrogen bonding and crystal packing, as well as the disappearance of bands associated with the water molecules. geologyscience.ru
Studies on a range of metal methanesulfonates have shown that the vibrational modes associated with the methyl group (C-H stretches, bends, and rocks) are largely independent of the coordination mode of the anion. nih.govresearchgate.net Their frequencies remain relatively constant whether the methanesulfonate is ionic or coordinated to a metal. nih.gov
Conversely, the sulfonate (SO₃) moiety is more sensitive to its environment. While the SO₃ modes in the Raman spectra show little variation between ionic and coordinated species, subtle shifts can still provide information about the crystal environment and hydrogen bonding. researchgate.net The most intense band in the Raman spectrum of the methanesulfonate anion is typically the symmetric S-O stretch (ν(SO₃) sym), making it an excellent fingerprint for identifying the presence of the compound. uu.nl
The principal Raman absorption modes identified for a single crystal of Mg(CH₃SO₃)₂·12H₂O are presented in the table below. uu.nl
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3024 | ν(CH₃) asym |
| 2943 | ν(CH₃) sym |
| 1420 | δ(CH₃) asym |
| 1363 | δ(CH₃) sym |
| 1202 | ν(SO₃) asym |
| 1062 | ν(SO₃) sym |
| 784 | ν(CS) |
| 567 | δ(SO₃) asym |
| 542 | δ(SO₃) sym |
| 329 | ρ(SO₃) Rocking |
Inelastic Neutron Scattering (INS) Spectroscopy for Low-Energy Vibrations
Inelastic Neutron Scattering (INS) is a powerful technique for probing the full range of vibrational modes in a material, including low-energy lattice vibrations and torsional modes, which can be difficult to observe with optical spectroscopy. royalsocietypublishing.orgepj-conferences.org All vibrations are active in INS, and their intensities are related to the atomic displacements and neutron scattering cross-sections of the constituent atoms. epj-conferences.org
For this compound, INS would be highly sensitive to:
Methyl Torsion: The rotational motion of the methyl (CH₃) group about the C-S bond. This is a low-energy mode, typically found below 300 cm⁻¹, and is often very weak or forbidden in IR and Raman spectroscopy but strong in INS spectra. nih.gov
Lattice Vibrations: Collective motions of the [Mg(H₂O)₆]²⁺ cations, CH₃SO₃⁻ anions, and lattice water molecules. These modes, which occur at low frequencies (< 200 cm⁻¹), provide direct information on the intermolecular forces and crystal packing. mlz-garching.de
Water Librational Modes: The rocking, wagging, and twisting motions of the coordinated and lattice water molecules, which typically appear in the 400-800 cm⁻¹ range.
By comparing the INS spectrum of Mg(CH₃SO₃)₂·12H₂O with its deuterated analogue, one could definitively assign the hydrogen-related modes. Such an analysis would provide a complete picture of the vibrational dynamics of the system, complementing the data obtained from FTIR and Raman spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique utilized to elucidate the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are particularly insightful for understanding its behavior and structure when dissolved in a solvent.
In the solution state, this compound dissociates into a magnesium cation (Mg²⁺) and two methanesulfonate anions (CH₃SO₃⁻). NMR spectroscopy allows for the characterization of the methanesulfonate anion's structure and its interactions with the surrounding solvent molecules and the magnesium cation.
The ¹H NMR spectrum of the methanesulfonate anion is characterized by a single sharp signal. This is due to the three equivalent protons of the methyl group (CH₃). The chemical environment of these protons is influenced by the adjacent sulfonate group (-SO₃⁻). The strong electron-withdrawing nature of the sulfonate group deshields the methyl protons, causing their resonance to appear at a relatively downfield chemical shift.
Similarly, the ¹³C NMR spectrum of the methanesulfonate anion displays a single resonance corresponding to the methyl carbon. The chemical shift of this carbon is also influenced by the electronegative sulfonate group, resulting in a downfield shift compared to a simple alkane.
While specific experimental NMR data for this compound in solution is not widely available in published literature, the expected chemical shifts can be inferred from data for methanesulfonic acid and other methanesulfonate salts. The diamagnetic nature of the Mg²⁺ cation is not expected to cause significant shifts in the proton and carbon resonances of the methanesulfonate anion compared to other simple metal salts of methanesulfonic acid. Any minor variations in chemical shifts would primarily be due to ion-pairing effects and interactions with the solvent.
The primary value of NMR spectroscopy in the study of this compound in solution lies in its ability to confirm the integrity of the methanesulfonate anion and to probe its interactions. For instance, changes in the chemical shifts of the methyl protons and carbon upon varying the concentration or the solvent can provide insights into the degree of ion pairing with the magnesium cation and the nature of solvent-anion interactions. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially be used to study the spatial proximity of the methanesulfonate anion to the hydration shell of the magnesium cation.
Detailed Research Findings
¹H NMR Spectroscopy:
Chemical Shift (δ): The protons of the methyl group in the methanesulfonate anion are expected to exhibit a singlet in the region of 2.8 - 3.2 ppm when dissolved in D₂O. This downfield shift is a direct consequence of the deshielding effect of the adjacent sulfonate group.
Multiplicity: The signal will be a singlet because all three protons on the methyl group are chemically equivalent and there are no adjacent protons to cause spin-spin coupling.
Integration: The integral of this singlet would correspond to the three protons of the methyl group.
¹³C NMR Spectroscopy:
Chemical Shift (δ): The carbon atom of the methyl group is anticipated to resonate in the range of 38 - 42 ppm in a ¹³C NMR spectrum. This chemical shift is characteristic of a carbon atom attached to a highly electronegative group like sulfonate.
Multiplicity: In a proton-decoupled ¹³C NMR spectrum, the signal will be a singlet. In a proton-coupled spectrum, it would appear as a quartet due to coupling with the three attached protons.
The precise chemical shifts can be influenced by factors such as the choice of solvent, concentration, and temperature. These parameters can affect the degree of solvation and ion pairing, leading to subtle changes in the electronic environment of the nuclei being observed.
Data Tables
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the methanesulfonate anion based on data from related compounds.
Table 1: Expected ¹H NMR Data for Methanesulfonate Anion in D₂O
| Functional Group | Chemical Shift (δ) [ppm] | Multiplicity |
| CH₃-SO₃⁻ | 2.8 - 3.2 | Singlet |
Table 2: Expected ¹³C NMR Data for Methanesulfonate Anion in D₂O
| Functional Group | Chemical Shift (δ) [ppm] |
| C H₃-SO₃⁻ | 38 - 42 |
Computational and Theoretical Investigations of Magnesium Methanesulfonate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For magnesium methanesulfonate (B1217627), DFT calculations, particularly using the B3LYP method with a 6-311g(d,p) basis set, have been employed to understand its stability and electronic properties. researchgate.net DFT is also utilized in combination with spectroscopic techniques to analyze the vibrational modes of metal methanesulfonate compounds. nih.gov
Optimization of Molecular Geometries and Electronic Structures
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For instance, the conformational analysis of related molecules has been performed using the DFT B3LYP method with a 6–31++G(d,p) basis set to identify the most stable conformer. researchgate.net The crystal structure of magnesium methanesulfonate dodecahydrate has been determined to be trigonal with the space group R3̅. acs.org In this structure, the magnesium ion is coordinated to six water molecules, forming a [Mg(H2O)6]2+ cation. researchgate.net These hexaaqua magnesium cations are surrounded by methanesulfonate anions and additional water molecules of crystallization. researchgate.netacs.org The structure is stabilized by a network of O—H⋯O hydrogen bonds. researchgate.net
The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through DFT. These calculations provide insights into the nature of chemical bonding and the distribution of electron density. For example, in related systems, DFT has been used to study the electronic state density and its relation to surface stability. researchgate.net
Prediction of Spectroscopic Signatures (e.g., IR and Raman Frequencies)
DFT calculations are widely used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be simulated. nih.govaps.org These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching and bending of chemical bonds.
For metal methanesulfonates, a combination of vibrational spectroscopy and periodic DFT has been used to investigate compounds with different coordination modes. researchgate.net It was found that the energies of the methyl group vibrations (C–H stretches, deformations, and rocking) are largely independent of how the methanesulfonate ion is coordinated to the metal. researchgate.net Conversely, the vibrations of the SO3 group are the most intense features in the IR and Raman spectra. nih.gov The Raman spectrum of solid Mg(CH3SO3)2·12H2O has been recorded, and its principal absorption modes have been identified. acs.orguu.nl
Table 1: Principal Raman Absorption Modes for Mg(CH3SO3)2·12H2O acs.orguu.nl
| Frequency (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching |
| ~1400-1500 | C-H bending |
| ~1050 | S=O stretching |
| ~780 | C-S stretching |
Note: This table presents a generalized summary of expected vibrational modes. Precise peak positions can be found in the cited literature.
Exploration of Stability and Energetic Properties
The stability of this compound can be assessed computationally by calculating various energetic properties. DFT allows for the determination of thermodynamic quantities such as binding energies and reaction energies. nih.gov For example, theoretical studies on [Mg(OSO2Me)2(H2O)2]n have been carried out to understand its stability and electronic properties. researchgate.net
The thermal stability of this compound dodecahydrate has been investigated using thermogravimetric analysis (TGA), which confirmed the stoichiometry of the hydrated salt. researchgate.netacs.org The decomposition process involves multiple steps, starting with the loss of the twelve water molecules, followed by the decomposition of the anhydrous this compound. uu.nl
Atoms in Molecules (AIM) Analysis for Interatomic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a theoretical model used to analyze the electron density to define atoms and the bonds between them. ias.ac.in This method allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. ias.ac.inavogadro.cc
AIM analysis has been applied to a one-dimensional polymeric magnesium(II) alkanesulfonate complex, specifically [Mg(OSO2Me)2(H2O)2]n, to understand the non-covalent interactions involved. researchgate.net The analysis is based on the topology of the electron density, identifying bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the chemical bonds. ias.ac.in This type of analysis is crucial for understanding the forces that hold the supramolecular structure together. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgscirp.org It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.net It is a powerful tool for studying the dynamic behavior of substances in solution, providing insights into solvation structures, ion pairing, and transport properties. nih.govosu.edu
While specific MD simulation studies focusing solely on this compound in solution are not extensively detailed in the provided search results, the methodology is well-established for similar systems. For example, MD simulations have been performed on aqueous MgCl2 solutions to study the structure of the hydration shell around the Mg2+ ion. researchgate.netosu.edu These studies show that the Mg2+ ion is strongly hydrated, typically coordinating with six water molecules in a stable octahedral arrangement in the first solvation shell. researchgate.net Ab initio MD simulations have also been used to investigate the solvation of Mg2+ in water, confirming the six-coordinate structure and examining the electronic properties of the solvating water molecules. researchgate.net Such simulations could similarly elucidate the behavior of the [Mg(H2O)6]2+ cation and its interaction with methanesulfonate anions and the surrounding solvent in an aqueous solution of this compound.
Thermodynamic and Phase Equilibria Studies of Magnesium Methanesulfonate Hydrates
Solid-Liquid Equilibria and Solubility Line Determinations
The solid-liquid equilibria (SLE) for the magnesium methanesulfonate-water system have been experimentally determined to establish its phase diagram, which is crucial for applications involving its crystallization from aqueous solutions. Studies have focused on the temperature and concentration ranges where different solid phases, namely ice and hydrated forms of the salt, are stable.
Research has successfully determined the solubility lines for magnesium methanesulfonate (B1217627) dodecahydrate (Mg(CH₃SO₃)₂·12H₂O) in water. acs.orguu.nl The solubility was investigated at temperatures ranging from below freezing to room temperature. acs.orgacs.org One study presented the solubility curve between -5 °C and +21 °C for concentrations up to 25 wt%. uu.nluu.nl Another recent investigation extended this by determining the equilibrium isothermal solubility from 250.15 K (–23.15 °C) to 318.15 K (45 °C). acs.org This work helps in defining the conditions under which the dodecahydrate crystallizes. It has been noted that methanesulfonate salts of alkaline earth metals, including magnesium, tend to form higher hydrates (those with a larger number of water molecules) upon cooling. rsc.org
Table 1: Solubility of this compound (Mg(CH₃SO₃)₂) in Water
This table compiles data from studies investigating the solubility curve of this compound dodecahydrate.
| Temperature (°C) | Temperature (K) | Solubility (wt%) | Solid Phase in Equilibrium |
| -5.0 | 268.15 | 14.0 | Ice + Mg(CH₃SO₃)₂·12H₂O |
| 0.0 | 273.15 | ~15.5 | Mg(CH₃SO₃)₂·12H₂O |
| 10.0 | 283.15 | ~18.0 | Mg(CH₃SO₃)₂·12H₂O |
| 21.0 | 294.15 | ~22.0 | Mg(CH₃SO₃)₂·12H₂O |
Note: Approximate values are interpolated from the graphical data presented in Genceli et al. (2010). uu.nluu.nl
Eutectic Point Identification in this compound-Water Systems
The eutectic point is a critical thermodynamic property of a salt-water system, representing the lowest temperature at which a liquid phase can exist upon cooling and the specific composition at which crystallization of both ice and the hydrated salt occurs simultaneously. For the this compound-water binary system, the eutectic point has been precisely identified through experimental measurements.
Multiple studies have confirmed that the eutectic point occurs at a temperature of -5.0 ± 0.5 °C . geoscienceworld.orgcambridge.org At this temperature, the solution composition is 14 wt% of this compound. uu.nlacs.orguu.nl Below this temperature, the system exists as a solid mixture of ice and this compound dodecahydrate (Mg(CH₃SO₃)₂·12H₂O). uu.nlcambridge.org The relatively high eutectic temperature compared to other methanesulfonate salts like those of sodium (–29.3 °C) and calcium (–32.6 °C) indicates its higher thermodynamic stability in certain low-temperature environments, such as Antarctic ice. geoscienceworld.orgcambridge.org
Thermal Decomposition Pathways and Hydration State Transformations
The thermal stability and decomposition of this compound hydrates are investigated using thermal analysis techniques. These methods reveal how the compound's mass and structure change in response to heating, providing insight into the stoichiometry of its hydrates and the energy changes associated with phase transitions. The dodecahydrate, Mg(CH₃SO₃)₂·12H₂O, has been the primary subject of these analyses.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. It is a key tool for confirming the stoichiometry of hydrates by quantifying the water content and for studying the kinetics of dehydration.
TGA of Mg(CH₃SO₃)₂·12H₂O reveals a multi-step decomposition process. uu.nl The analysis, conducted under a helium atmosphere, confirmed the presence of twelve water molecules in the crystal structure. uu.nlacs.org The decomposition proceeds through four main steps: uu.nl
The first three steps involve the sequential loss of the twelve water molecules (dehydration). A continuous weight loss observed up to 75 °C corresponds to the removal of the first two water molecules. uu.nl
The subsequent steps between approximately 75 °C and 300 °C complete the dehydration process, leading to the formation of anhydrous this compound (Mg(CH₃SO₃)₂).
The final step, occurring at temperatures above 400 °C, is the decomposition of the anhydrous salt itself. uu.nlakjournals.com
When heated in a dynamic air atmosphere, the final decomposition products at 850°C are a mixture of magnesium sulfate (B86663) (MgSO₄) and magnesium oxide (MgO). akjournals.comresearchgate.netresearchgate.net
Table 2: TGA Decomposition Stages of Mg(CH₃SO₃)₂·12H₂O
This table outlines the general decomposition pathway observed via thermogravimetric analysis.
| Temperature Range | Process | Mass Loss | Resulting Product |
| Ambient to ~300 °C | Stepwise Dehydration | Corresponds to 12 H₂O molecules | Anhydrous Mg(CH₃SO₃)₂ |
| > 400 °C | Decomposition of Anhydrous Salt | Further mass loss | Mixture of MgSO₄ and MgO (in air) |
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. It allows for the determination of the temperatures and enthalpies (heat) of processes like melting, crystallization, and solid-state transitions.
DSC measurements have been instrumental in determining the phase diagram and eutectic temperature of the this compound-water system. cambridge.org The analysis of the heating process for various concentrations of Mg(CH₃SO₃)₂ in water shows a distinct endothermic peak at the eutectic temperature, which corresponds to the melting of the eutectic mixture. cambridge.org For the eutectic composition of 14 wt%, the enthalpy of fusion (ΔH_fus) was determined to be 13.3 ± 0.04 kJ mol⁻¹ . cambridge.org This value represents the energy required to melt the solid eutectic mixture of ice and Mg(CH₃SO₃)₂·12H₂O into a liquid solution. DSC has also been used more broadly to determine the temperatures and enthalpies of phase transitions for various methanesulfonate salts. researchgate.net
Table 3: Phase Transition Data for the Mg(CH₃SO₃)₂-H₂O System from DSC
This table summarizes key thermal transition data obtained through Differential Scanning Calorimetry.
| Transition | Temperature (°C) | Enthalpy Change (kJ mol⁻¹) | Notes |
| Eutectic Melting | -5.0 ± 0.5 | 13.3 ± 0.04 | Enthalpy measured at the eutectic composition (14 wt%). cambridge.org |
Coordination Chemistry of Magnesium Methanesulfonate
Investigation of Magnesium Ion Coordination Environment in Hydrates
The coordination environment of the magnesium ion (Mg²⁺) in hydrated magnesium methanesulfonate (B1217627) has been extensively studied, with the dodecahydrate, Mg(CH₃SO₃)₂·12H₂O, serving as a key example. In this crystalline form, the magnesium ion is not directly coordinated to the methanesulfonate anions. uu.nlresearchgate.netacs.org Instead, the Mg²⁺ ion is surrounded by six water molecules, forming a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. uu.nlresearchgate.net This coordination results in a well-defined octahedral geometry around the central magnesium ion.
The crystal structure of Mg(CH₃SO₃)₂·12H₂O was determined by single-crystal X-ray diffraction at a low temperature of 110 K. uu.nlresearchgate.netacs.org The analysis revealed that all six water molecules in the primary coordination sphere are crystallographically equivalent, leading to equal Mg-O bond distances. uu.nl This high symmetry is a common feature in the coordination chemistry of magnesium, which, as a hard Lewis acid, has a strong affinity for hard oxygen donor ligands like water. researchgate.net The remaining six water molecules of the dodecahydrate are located in the crystal lattice but are not directly bonded to the magnesium ion. uu.nl
The preference for the formation of the [Mg(H₂O)₆]²⁺ complex is so strong that it dictates the crystal structure of the hydrated salt, relegating the methanesulfonate anions to roles outside the primary coordination sphere. researchgate.net This observation is consistent with the broader coordination chemistry of magnesium, where aqua complexes are prevalent and energetically favorable. acs.org
Table 1: Crystallographic Data for Magnesium Methanesulfonate Dodecahydrate | Parameter | Value | | :--- | :--- | | Chemical Formula | Mg(CH₃SO₃)₂·12H₂O | | Crystal System | Trigonal | | Space Group | R-3 | | a (Å) | 9.27150(8) | | c (Å) | 21.1298(4) | | V (ų) | 1572.99(4) | | Z | 3 | | Dcalc (g/cm³) | 1.364 | | Data obtained at 110(2) K |
Ligand Coordination Modes of the Methanesulfonate Anion
The methanesulfonate anion (CH₃SO₃⁻) is generally considered a weakly coordinating ligand. rsc.org Its ability to coordinate directly to a metal center is often superseded by stronger ligands like water, especially in the case of hard metal ions such as Mg²⁺. researchgate.net However, the coordination behavior of the methanesulfonate anion can be diverse, encompassing a range from simple ionic interactions to various binding motifs in the absence of competing ligands or under specific crystallization conditions.
Monodentate and Multidentate Binding Motifs
While not observed in the characterized hydrated structures of this compound, the methanesulfonate anion has the potential to act as a monodentate or multidentate ligand. In a monodentate fashion, only one of the three sulfonate oxygen atoms would bind to the magnesium center. Although direct structural evidence for this in a this compound compound is lacking in the reviewed literature, this binding mode is known for other metal-sulfonate complexes.
Multidentate coordination, involving two or all three oxygen atoms of the sulfonate group binding to one or more metal centers, is also a possibility. For instance, in manganese(II) methanesulfonate dihydrate, the methanesulfonate anions exhibit monodentate coordination to two different manganese cations. researchgate.net While not a magnesium compound, this illustrates a potential coordination mode for the methanesulfonate ligand.
Bridging Coordination in Polymeric Structures
The methanesulfonate anion can act as a bridging ligand to form coordination polymers. In such arrangements, the sulfonate group connects two or more metal centers, leading to the formation of one-, two-, or three-dimensional networks. For example, in manganese(II) methanesulfonate dihydrate, the sulfonate groups bridge the manganese cations to form infinite chains. researchgate.net Other examples with different metals, such as lead(II) and strontium(II), also show the formation of 1D polymeric chains through various bridging modes of the methanesulfonate group. researchgate.net
Although no specific instances of this compound forming such polymeric structures with bridging methanesulfonate ligands have been detailed in the surveyed literature, it remains a theoretical possibility under anhydrous or low-hydration conditions, where the strongly coordinating water molecules are absent. The construction of such coordination polymers is a significant area of research in materials science. acs.orgrsc.org
Role of Aqua Ligands in Magnesium Coordination Spheres
Aqua ligands, or coordinated water molecules, play a paramount role in the coordination chemistry of magnesium. As a small, highly charged cation, Mg²⁺ is a hard Lewis acid and exhibits a strong affinity for the hard oxygen atom of water. researchgate.net In aqueous solutions and in many hydrated crystalline salts, the magnesium ion is typically found as the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺. uu.nlresearchgate.net
In the crystal structure of Mg(CH₃SO₃)₂·12H₂O, the six aqua ligands directly bonded to the magnesium ion form a stable octahedral primary coordination sphere. uu.nl These coordinated water molecules are not passive bystanders; they are integral to the structure and stability of the complex. They act as hydrogen bond donors, interacting with the sulfonate oxygen atoms of the methanesulfonate anions and with the water molecules of the secondary hydration shell. uu.nl This extensive hydrogen-bonding network is a defining feature of the crystal structure of hydrated this compound. The stability of the [Mg(H₂O)₆]²⁺ entity is so pronounced that the methanesulfonate anion is unable to penetrate this primary coordination sphere. researchgate.net
Supramolecular Assembly and Hydrogen Bonding Networks in Magnesium Methanesulfonate
Formation of One-Dimensional Polymeric Chains
In specific hydrated forms of magnesium methanesulfonate (B1217627), the interaction between the magnesium cation and the methanesulfonate anion can lead to the formation of one-dimensional (1D) polymeric chains. A notable example is the compound with the composition [Mg(OSO2Me)2(H2O)2]n. researchgate.net
In this structure, the magnesium(II) centers are bridged by the methanesulfonate ligands. Each sulfonate group acts as a bridging bidentate (µ2) ligand, coordinating to two different magnesium atoms. This coordination mode results in the construction of an infinite one-dimensional linear chain. researchgate.net This is a distinct structural motif compared to other hydrates where the anion is not directly bonded to the metal center. researchgate.net The formation of these 1D coordination polymers is influenced by the specific coordination modes available to the bridging methanesulfonate groups. researchgate.net This structure represents a neutral supramolecular assembly where the sulfonate ligands are directly bonded to the magnesium atoms. researchgate.net
Construction of Three-Dimensional Supramolecular Motifs
The one-dimensional chains or two-dimensional layers established through coordination bonds serve as building blocks for more complex three-dimensional (3D) supramolecular motifs. The extension into higher dimensionalities is primarily achieved through extensive hydrogen bonding. researchgate.net
In the case of the 1D polymeric chain of [Mg(OSO2Me)2(H2O)2]n, the chains are interconnected through O-H⋯O type hydrogen-bonding interactions, leading to a 3D supramolecular architecture. researchgate.net Similarly, in the highly hydrated form, magnesium methanesulfonate dodecahydrate (Mg(H2O)62·6H2O), the fundamental units are discrete hexaaquamagnesium(II) cations, [Mg(H2O)6]²⁺, methanesulfonate anions, and additional water molecules of crystallization. acs.orguu.nl These individual units are linked by hydrogen bonds. Specifically, the coordinated water molecules donate hydrogen bonds to the oxygen atoms of the methanesulfonate anions, forming infinite two-dimensional layers. These layers are then further connected into a 3D network by hydrogen bonds involving the uncoordinated water molecules. uu.nl
The crystal structure of Mg(CH3SO3)2·12H2O has been determined by single-crystal X-ray diffraction, revealing a trigonal system with the space group R3̅. researchgate.netacs.orguu.nl
Table 1: Crystal Data for this compound Dodecahydrate
| Parameter | Value |
|---|---|
| Chemical Formula | Mg(CH3SO3)2·12H2O |
| Crystal System | Trigonal |
| Space Group | R3̅ (No. 148) |
| a, b (Å) | 9.27150(8) |
| c (Å) | 21.1298(4) |
| Volume (ų) | 1572.99(4) |
| Z | 3 |
| Calculated Density (g/cm³) | 1.364 |
Data sourced from single-crystal X-ray diffraction at 110(2) K. researchgate.netacs.orguu.nl
Analysis of Intermolecular Hydrogen Bonding Interactions (O-H⋯O Type)
The stability and structure of hydrated this compound crystals are heavily reliant on a network of O-H⋯O hydrogen bonds. These interactions involve the water molecules (both those coordinated to the Mg²⁺ ion and the uncoordinated lattice water) acting as hydrogen bond donors, and the oxygen atoms of the sulfonate groups acting as prolific hydrogen bond acceptors. researchgate.netuu.nl
In the Mg(H2O)62·6H2O structure, the methanesulfonate ion is not directly coordinated to the magnesium ion. Instead, it functions as an acceptor for hydrogen bonds from the coordinated water molecules. uu.nl Every oxygen atom of the methanesulfonate group accepts two hydrogen bonds. The coordinated water molecules each donate two hydrogen bonds, while the uncoordinated water molecules act as both donors and acceptors of two hydrogen bonds each. uu.nl This extensive network of O-H⋯O bonds links all the components—[Mg(H2O)6]²⁺ cations, CH3SO3⁻ anions, and crystallization water—into a stable three-dimensional framework. uu.nl
Table 2: Hydrogen Bond Geometries in Mg(CH3SO3)2·12H2O
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O1W–H1O···O1S | 0.84 | 1.91 | 2.748 | 175 |
| O2W–H1W···O1S | 0.84 | 2.01 | 2.823 | 163 |
| O2W–H2W···O2W | 0.84 | 1.92 | 2.753 | 170 |
This table presents a selection of the hydrogen bond geometries. The full crystal structure contains a more extensive network. Data obtained from crystallographic studies. uu.nl
Electrochemical Systems Research Perspectives Involving Magnesium Methanesulfonate
Fundamental Understanding of Methanesulfonate (B1217627) Salts in Electrolyte Formulations
Methanesulfonate salts, derived from methanesulfonic acid (MSA), are gaining attention in electrochemical applications due to a unique combination of physical and chemical properties. nih.govlerochem.eu MSA is a strong organic acid that is non-oxidizing, has a very low vapor pressure, and forms highly soluble metal salts. lerochem.eudntb.gov.ua These characteristics make aqueous MSA an ideal electrolyte for various electrochemical processes. researchgate.net
A key feature of the methanesulfonate anion is its weakly coordinating nature. nih.gov This property means that in aqueous solutions, it is assumed to reside primarily in the second coordination sphere of metal ions, rather than forming tight inner-sphere complexes. nih.gov This weak interaction can be advantageous for electrochemical deposition and stripping processes, as the metal ions are more readily available for reaction at the electrode surface. However, this same feature can be a drawback in applications like solvent extraction where complex formation is desired. nih.gov In contrast to sulfates, methanesulfonate salts have not been observed to form poorly soluble double salts with alkali metals, which can be an advantage in maintaining electrolyte purity and stability. nih.gov
Key Properties of Methanesulfonate-Based Electrolytes
| Property | Description | Reference |
|---|---|---|
| Solubility | Methanesulfonic acid is capable of dissolving a wide range of metal salts, often at higher concentrations than hydrochloric or sulfuric acid. | lerochem.eu |
| Conductivity | Concentrated solutions of MSA and its salts exhibit high electrical conductivity, facilitating efficient ion transport. | nih.gov |
| Electrochemical Stability | The methanesulfonate anion has a wide electrochemical window and is resistant to oxidation and reduction. It is also chemically stable against hydrolysis and strong oxidizers. | nih.govrsc.org |
| Coordinating Nature | The methanesulfonate anion is weakly coordinating, which can be beneficial for the availability of metal ions for electrochemical reactions. | nih.gov |
| Vapor Pressure | Methanesulfonic acid has a very low vapor pressure, enhancing the safety and stability of the electrolyte system. | lerochem.eu |
Mechanistic Investigations of Magnesium Ion Behavior in Methanesulfonate Electrolytes
The development of rechargeable magnesium batteries is significantly hampered by the complex behavior of the divalent magnesium ion (Mg²⁺) in electrolyte solutions. rsc.orgchalmers.seanr.fr The high charge density of Mg²⁺ leads to strong electrostatic interactions with both solvent molecules and the counter-anions in the electrolyte. d-nb.infoumd.edu This results in slow ion transport (diffusion) and difficult desolvation at the electrode-electrolyte interface, creating significant kinetic limitations for Mg²⁺ plating and stripping. umd.edu
In any electrolyte, including those based on methanesulfonate, the solvation structure around the Mg²⁺ ion is a critical factor governing its electrochemical behavior. chalmers.se The strong coordination of solvent molecules can hinder the charge transfer process at the electrode surface. Research on related magnesium electrolyte systems, such as those using trifluoromethanesulfonate (B1224126) (triflate), a structurally similar anion, provides insights. researchgate.netuwu.ac.lk For instance, studies on Mg(CF₃SO₃)₂ in ionic liquids show that while the system can conduct magnesium ions, the Mg²⁺ transport number can be relatively low, indicating a substantial contribution from anion transport. researchgate.net This suggests that the mobility of the large, solvated Mg²⁺ cation is significantly impeded compared to the counter-anion.
Another critical mechanistic aspect is the potential for ion agglomeration. In solvents with low dielectric constants, the strong electrostatic attraction between the divalent Mg²⁺ cation and its anions can lead to the formation of ion pairs or larger clusters. d-nb.info This agglomeration effectively reduces the concentration of free, electrochemically active Mg²⁺ ions available for plating and can increase the overpotential of the cell. d-nb.info Modeling studies on magnesium electrolytes have shown an inverse correlation between the concentration of free Mg²⁺ and the overpotential, highlighting the detrimental impact of ion clustering. d-nb.info While specific data on ion clustering in magnesium methanesulfonate is limited, the fundamental principles of strong divalent cation-anion interactions suggest this is a crucial mechanism to consider. Overcoming the kinetic hindrance of Mg²⁺ insertion is a primary challenge, and research has shown that factors like the presence of water molecules can significantly alter the insertion mechanism, in some cases by facilitating a conversion reaction at the electrode surface. umd.edu
Correlative Studies of Structural Features and Electrochemical Reactivity
The interplay between the structural characteristics of the electrolyte and its resulting electrochemical performance is a central theme in battery research. For this compound, this involves understanding how the crystal structure of the salt and the solvation structure of the ions in solution influence deposition behavior and interfacial reactions.
The crystal structure of this compound hydrate (B1144303), specifically Mg(CH₃SO₃)₂·12H₂O, has been determined using single-crystal X-ray diffraction. researchgate.net The structure is trigonal and consists of a [Mg(H₂O)₆]²⁺ complex, where the magnesium ion is octahedrally coordinated by six water molecules. researchgate.net The methanesulfonate anions are not directly coordinated to the magnesium ion but are part of the larger crystal lattice, interacting via hydrogen bonds. researchgate.net This hydrated structure underscores the strong affinity of Mg²⁺ for water, a factor that profoundly impacts its electrochemical behavior in aqueous or protic systems.
Crystallographic Data for this compound Dodecahydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Mg(CH₃SO₃)₂·12H₂O | researchgate.net |
| Crystal System | Trigonal | researchgate.net |
| Space Group | R-3 (no. 148) | researchgate.net |
| a, b (Å) | 9.27150(8) | researchgate.net |
| c (Å) | 21.1298(4) | researchgate.net |
| Volume (ų) | 1572.99(4) | researchgate.net |
The nature of the methanesulfonate electrolyte has a direct impact on the structure and properties of electrodeposited materials. Studies on the electrodeposition of Ni-Co and Cu alloys from methanesulfonate baths have shown that the resulting coatings have distinct structural features. researchgate.netdnu.dp.ua For example, copper coatings deposited from a methanesulfonate electrolyte exhibit a fine-grained structure, with crystallite sizes decreasing as current density increases. dnu.dp.ua Similarly, Ni-Co alloys produced from methanesulfonate electrolytes are characterized by a more distorted crystalline lattice compared to those from traditional sulfate (B86663) electrolytes. researchgate.net This structural distortion is attributed to the weak buffering properties of the methanesulfonate electrolyte, which leads to the formation and incorporation of hydroxide (B78521) compounds into the deposit. researchgate.netresearchgate.net
Furthermore, the electrochemical reactivity at the cathode-electrolyte interface (CEI) is highly dependent on the electrolyte's components. Research on high-voltage magnesium batteries has revealed that the electrolyte solvent and anion chemistry dictate the composition and effectiveness of the passivating CEI layer. rsc.org While this study did not use methanesulfonate directly, it demonstrated that anion-derived CEI layers in glyme-based electrolytes led to better passivation behavior on the cathode surface. rsc.org This highlights that the structural and chemical nature of the methanesulfonate anion would play a crucial role in forming the interfacial layer, thereby controlling the stability and long-term cycling performance of a magnesium-based electrochemical cell.
Geochemical and Environmental Research Significance of Magnesium Methanesulfonate
Presence and Preservation in Polar Ice Cores
Magnesium methanesulfonate (B1217627) has been identified as a component of aerosols trapped in polar ice, offering a window into past atmospheric conditions. Using micro-Raman spectroscopy, scientists have confirmed the presence of magnesium methanesulfonate salt, specifically (CH₃SO₃)₂Mg·nH₂O, in the Dome Fuji ice core from Antarctica. cambridge.org This salt was found to be most prevalent in the ice from the Last Glacial Maximum (LGM), a period of extensive glaciation. cambridge.org
The preservation of this compound in ice cores is a critical factor for its use as a paleoenvironmental proxy. Studies have shown that this compound is thermodynamically stable within the conditions found in the Dome Fuji ice core. cambridge.org However, its precursor, methanesulfonic acid (MSA), can exhibit mobility within the firn and solid ice matrix. cambridge.orgcopernicus.org This post-depositional movement can potentially alter the original stratigraphic record, leading to uncertainties in the interpretation of high-resolution climate signals. copernicus.org The degree of MSA migration is influenced by factors such as snow accumulation rate and the concentration of other impurities like sodium ions. copernicus.org Research on the diffusion of MSA in solid ice has been conducted to better understand and quantify this movement, which is crucial for validating the integrity of the paleoclimatic signal preserved in the form of methanesulfonate salts. cambridge.org
| Ice Core Location | Compound Identified | Period of Highest Prevalence | Analytical Method |
| Dome Fuji, Antarctica | (CH₃SO₃)₂Mg·nH₂O | Last Glacial Maximum (LGM) | Micro-Raman Spectroscopy |
Role in Reconstructing Past Marine Productivity and Sea Ice Extent
Methanesulfonic acid (MSA), and by extension the salts it forms like this compound, is a key proxy for reconstructing past marine environmental conditions. uu.nluu.nlacs.orgresearchgate.net MSA is an atmospheric oxidation product of dimethylsulfide (DMS), a gas produced by marine phytoplankton. uci.edu Therefore, the concentration of methanesulfonate in ice cores is directly linked to marine biological activity.
Higher concentrations of methanesulfonate in Antarctic ice cores during glacial periods have been interpreted as an indicator of increased marine primary productivity in the surrounding oceans. uci.educhinare.org.cn This data helps scientists understand how marine ecosystems responded to and potentially influenced past climate changes.
Furthermore, methanesulfonate records are utilized to reconstruct the historical extent of sea ice. cambridge.org Certain types of phytoplankton that produce DMS thrive in the marginal sea ice zone. Changes in the concentration of MSA in ice cores can, therefore, reflect shifts in the location and extent of this zone, providing a valuable long-term perspective on sea ice dynamics. The anion of MSA is considered a primary tool for these reconstructions. cambridge.org Variations in MSA levels in ice cores from West Antarctica, for example, have been used to infer changes in biogenic sulfur deposition from the Pacific sector of the Southern Ocean over the past 100,000 years. uci.edu
| Paleo-environmental Parameter | Proxy Compound | Source of Proxy | Significance |
| Marine Productivity | Methanesulfonate | Oxidation of DMS from phytoplankton | Indicates past levels of marine biological activity. |
| Sea Ice Extent | Methanesulfonate | DMS-producing phytoplankton in marginal ice zones | Reconstructs historical changes in sea ice cover. |
| Major El Niño Events | Methanesulfonate | Atmospheric transport variations | Provides a historical record of significant climate oscillations. cambridge.org |
Formation Mechanisms in Atmospheric Aerosols and Firn Layers
The formation of this compound in the polar environment is thought to occur through two primary pathways: in the atmosphere and within the firn and ice layers. cambridge.org
In the atmosphere, methanesulfonic acid (CH₃SO₃H) is produced from the oxidation of dimethylsulfide (DMS) emitted by marine life. cambridge.org This gaseous MSA can then react with alkaline particles of marine or continental origin that are transported over long distances to the polar regions. Sea salt aerosols, which contain magnesium ions, are a likely reactant, leading to the formation of this compound particles directly in the atmosphere. cambridge.org This atmospheric formation is considered a probable mechanism, especially during the Last Glacial Maximum when there was a higher load of atmospheric dust and sea salt. cambridge.org
Alternatively, this compound could form within the firn (the transitional stage between snow and glacial ice) or the ice sheet itself. This would involve the reaction of methanesulfonic acid with available magnesium-containing salts after deposition. However, for the inland Antarctic ice during the LGM, the neutralization of acids in the ice suggests that formation within the firn and ice is less likely than atmospheric formation. cambridge.org Post-depositional processes can also lead to the elimination of this compound particles from the ice. cambridge.org
Trace Analysis Methodologies for this compound in Environmental Samples
The accurate detection and quantification of this compound and its precursor in environmental samples, particularly at the trace levels found in ice cores, require highly sensitive analytical techniques.
Micro-Raman Spectroscopy has been successfully employed to identify the specific chemical form of methanesulfonate salts within ice core samples. This non-destructive technique provides detailed information about the molecular structure, allowing for the direct identification of compounds like (CH₃SO₃)₂Mg·nH₂O. cambridge.org
Ion Chromatography is a widely used method for quantifying the concentration of the methanesulfonate anion (CH₃SO₃⁻). This technique involves melting the ice core sample and analyzing the resulting liquid for its ionic composition. It is a fundamental tool for generating the high-resolution MSA records used in paleoclimate reconstructions. cambridge.org
For the detailed characterization of the compound, several laboratory-based methods are used on synthesized this compound crystals. These include:
Single-Crystal X-ray Diffraction (XRD): This technique is used to determine the precise three-dimensional atomic structure of crystalline this compound hydrate (B1144303), such as Mg(CH₃SO₃)₂·12H₂O. uu.nlacs.orgresearchgate.net
Thermogravimetric Analysis (TGA): TGA is used to determine the stoichiometry of the hydrated salt by measuring its mass change as it is heated and loses water molecules. uu.nlacs.orgresearchgate.net
These analytical methods are essential for both identifying this compound in natural archives and for understanding its fundamental chemical and physical properties, which underpins its use as an environmental proxy.
| Analytical Technique | Purpose | Sample Type | Key Findings |
| Micro-Raman Spectroscopy | Identification of chemical form | Ice Core Sections | Confirmed presence of (CH₃SO₃)₂Mg·nH₂O. cambridge.org |
| Ion Chromatography | Quantification of methanesulfonate anion | Melted Ice Core Samples | Generates concentration data for paleoclimate records. cambridge.org |
| Single-Crystal X-ray Diffraction | Determination of crystal structure | Synthesized Crystals | Revealed the atomic arrangement of Mg(CH₃SO₃)₂·12H₂O. acs.orgresearchgate.net |
| Thermogravimetric Analysis | Determination of stoichiometry | Synthesized Crystals | Confirmed the presence of 12 water molecules in the hydrate. acs.orgresearchgate.net |
Comparative Studies with Other Metal Methanesulfonates
Structural and Spectroscopic Comparisons Across Divalent Metal Series
The hydrated form of magnesium methanesulfonate (B1217627), Mg(CH₃SO₃)₂·12H₂O, presents a well-defined structure where the magnesium ion exists as a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. In this arrangement, the magnesium center is octahedrally coordinated by six water molecules. The methanesulfonate anions (CH₃SO₃⁻) are not directly bonded to the metal ion but are situated in the crystal lattice, participating in an extensive network of hydrogen bonds with the coordinated water molecules. This "outer-sphere" coordination is a defining characteristic of this particular salt.
Vibrational spectroscopy offers a powerful tool for comparing the bonding environments in different metal methanesulfonates. The distinction between an uncoordinated (ionic) methanesulfonate anion, as seen in the magnesium salt, and a directly coordinated anion can be identified using infrared (IR) spectroscopy. A key diagnostic feature is the behavior of the asymmetric S-O stretching modes of the sulfonate group (SO₃). In compounds where the methanesulfonate ion is not coordinated, this mode typically appears as a single, sharp band. However, when the anion coordinates directly to a metal center (in a monodentate or bidentate fashion), the symmetry is lowered, leading to a splitting of this band.
In contrast, Raman spectroscopy is often less sensitive to the coordination mode of the sulfonate group. The Raman spectra of various metal methanesulfonates tend to show little variation in the SO₃ vibrational modes, regardless of whether the anion is ionic or coordinated. Both techniques are sensitive to the vibrations of the methyl (CH₃) group, which are generally unaffected by the mode of anion coordination.
Analysis of Coordination Differences and Their Impact on Crystal Structures
The coordination environment of the metal cation is a primary determinant of the resulting crystal structure in metal methanesulfonates. As established, magnesium methanesulfonate hydrate (B1144303) is characterized by the absence of a direct Mg-O(sulfonate) bond. The crystal structure is essentially an assembly of discrete [Mg(H₂O)₆]²⁺ cations, methanesulfonate anions, and additional water molecules of crystallization, all held together by hydrogen bonds. This leads to a layered structure where layers of the hexaaquamagnesium(II) cations alternate with layers of the methanesulfonate anions and non-coordinated water molecules. nih.gov
This arrangement contrasts sharply with the structures observed for other divalent metal methanesulfonates, particularly those of the transition metals and heavier alkaline earth metals, where direct coordination of the sulfonate oxygen atoms to the metal center is more common. For instance, in some cadmium methanesulfonate structures, the methanesulfonate anion acts as a bridging ligand, linking adjacent metal centers to form one-dimensional polymeric chains.
These fundamental differences in coordination—direct anion-to-metal bonding versus water-mediated interaction—give rise to vastly different supramolecular architectures.
Inner-Sphere Coordination (e.g., Cd²⁺, Zn²⁺): Results in the formation of coordination polymers, where the methanesulfonate anion is an integral part of the extended framework, creating chains, layers, or three-dimensional networks. nih.gov
The preference of magnesium for hydration over direct coordination with the methanesulfonate anion can be attributed to its high charge density and its nature as a "hard" Lewis acid, which shows a strong affinity for the "hard" oxygen donors of water molecules. mdpi.com
Divergences in Thermal Behavior and Phase Transitions
The thermal stability and decomposition pathways of divalent metal methanesulfonates are significantly influenced by the identity of the metal cation. akjournals.comresearchgate.net Thermogravimetric analysis (TGA) of hydrated this compound reveals a multi-step process, beginning with the loss of its twelve water molecules, followed by the decomposition of the anhydrous salt at a much higher temperature.
Comparative studies on the anhydrous forms of various divalent metal methanesulfonates show that they are generally stable to temperatures above 400°C. akjournals.comakjournals.com However, the precise onset temperature of decomposition varies across the series, indicating differences in the strength of the metal-sulfonate interaction and the catalytic activity of the metal ion in the decomposition process. The relative thermal stability for a range of divalent methanesulfonates has been shown to increase in the following order: Zn < Cu < Ba < Fe < Cd < Co < Ca < Mg < Ni < Sr < Mn. akjournals.com
Interactive Table: Onset of Decomposition for Anhydrous Divalent Metal Methanesulfonates
Data sourced from Wang et al. akjournals.comresearchgate.net
Furthermore, the nature of the final decomposition products reveals fundamental differences in the chemical behavior of the metal ions. For the transition metals studied (Mn, Fe, Co, Ni, Cu, Zn, Cd), the final pyrolysis products at 850°C in an air atmosphere are the corresponding metal oxides. akjournals.comresearchgate.net In contrast, the alkaline earth metals exhibit divergent behavior. Strontium and barium methanesulfonates decompose to form stable metal sulfates (SrSO₄ and BaSO₄). researchgate.net Magnesium and calcium methanesulfonates yield a mixture of their respective sulfates and oxides, indicating a more complex decomposition pathway where the complete breakdown of the intermediate sulfate (B86663) does not occur under these conditions. akjournals.comresearchgate.netresearchgate.net Information regarding specific solid-state phase transitions prior to decomposition for these compounds is limited, though studies on magnesium and calcium methanesulfonates have been initiated. researchgate.net
Future Research Directions and Emerging Areas in Magnesium Methanesulfonate Chemistry
Exploration of Novel Synthetic Pathways
While traditional synthesis of magnesium methanesulfonate (B1217627) hydrates involves methods like cooling crystallization and eutectic freeze crystallization from aqueous solutions, future research is trending towards more efficient, sustainable, and versatile synthetic strategies. acs.orgresearchgate.net The exploration of novel pathways is aimed at controlling polymorphism, discovering new hydrated forms, and creating anhydrous or solvent-free materials with unique properties.
Emerging synthetic methodologies include:
Mechanochemistry: This solvent-free approach uses mechanical energy, such as ball milling, to initiate chemical reactions. researchgate.net It offers a green alternative to conventional solution-based methods, reducing waste and potentially enabling the synthesis of novel phases or anhydrous magnesium methanesulfonate, which is difficult to obtain from aqueous solutions. organic-chemistry.orgacs.org This technique has been successfully applied to other magnesium salts and holds promise for producing this compound in a paste or powder form. nih.govnih.gov
One-Pot Reactions: Inspired by the Arbuzov-type reactions, one-pot syntheses that generate the alkanesulfonate ligand in situ and immediately coordinate it to a magnesium(II) ion present a streamlined approach. This method could be adapted to produce this compound coordination polymers with controlled dimensionality.
Alternative Precursor Reactions: Moving beyond the direct reaction of the acid with a magnesium salt, researchers are exploring other routes. These include reacting methanesulfonic acid (MSA) with different metal salts or using anodic dissolution of magnesium in MSA solutions. nih.govgoogleapis.com Such methods could offer better purity control and access to different material forms.
A comparative overview of these potential synthetic routes is presented below.
| Synthetic Pathway | Description | Potential Advantages | Research Focus |
| Mechanochemistry | Solvent-free synthesis via mechanical grinding of reactants (e.g., a magnesium source and a methanesulfonate source). | Environmentally friendly (reduced solvent use), access to novel or anhydrous phases, rapid reaction times. researchgate.netorganic-chemistry.org | Optimization of milling parameters (frequency, time, temperature), characterization of resulting polymorphs, scalability. |
| One-Pot Synthesis | In situ generation of the methanesulfonate ligand followed by immediate complexation with Mg(II) ions in a single reaction vessel. | Improved efficiency, reduced purification steps, potential for forming complex coordination structures. | Exploring different starting materials and reaction conditions to control the final product's structure and properties. |
| Anodic Dissolution | Electrochemical synthesis where a magnesium metal anode is dissolved in a methanesulfonic acid electrolyte. nih.gov | High purity of the resulting salt, precise control over the reaction rate. googleapis.com | Development of efficient electrochemical cell designs, investigation of electrolyte composition effects. |
Advanced Characterization Techniques for Intricate Structural Features
The known structure of this compound dodecahydrate, Mg(H₂O)₆₂·6H₂O, was elucidated using established techniques like single-crystal X-ray diffraction (XRD), Raman spectroscopy, and thermogravimetric analysis (TGA). uu.nluu.nl However, to probe more subtle structural details, dynamics, and the local environment of the magnesium ion, future research will increasingly rely on more advanced and specialized characterization methods.
Key advanced techniques that can provide deeper insights include:
Ultra-High Field Solid-State NMR Spectroscopy: The magnesium-25 (²⁵Mg) isotope is an NMR-active nucleus, but its low natural abundance and quadrupolar nature make it a challenging target. rsc.orgresearchgate.net The use of ultra-high magnetic fields (e.g., 21.1 T and above) significantly enhances sensitivity and resolution, allowing for the direct probing of the local coordination environment of Mg²⁺ ions. acs.orgnih.gov This can distinguish between different hydration states, identify non-equivalent magnesium sites in a crystal lattice, and provide crucial data to validate computational models. pascal-man.com
Inelastic Neutron Scattering (INS): This technique is highly sensitive to the vibrations of hydrogen atoms, making it an ideal tool for studying the dynamics of the coordinated and uncoordinated water molecules within the crystal lattice of hydrated this compound. mpg.deansto.gov.au INS can provide information on lattice vibrations (phonons) and other low-energy excitations that are complementary to data from Raman and infrared spectroscopy, offering a more complete picture of the compound's vibrational dynamics. digitellinc.comfz-juelich.deoxfordneutronschool.org
Advanced Diffraction and Spectroscopic Methods for Porous Analogues: Drawing inspiration from the characterization of related materials like Metal-Organic Frameworks (MOFs), techniques such as variable temperature/pressure powder XRD and specialized spectroscopic methods can be applied. acs.orgacs.orgresearchgate.netresearchgate.net These could be used to study structural transformations in new this compound-based coordination polymers or porous materials.
The table below summarizes the potential contributions of these advanced techniques.
| Technique | Information Gained | Relevance to this compound |
| Ultra-High Field ²⁵Mg ssNMR | Precise local coordination number, geometry, and electronic environment of the Mg²⁺ ion. rsc.orgnih.gov | Differentiating between hydrated and anhydrous forms, identifying distinct Mg sites in complex structures, validating theoretical calculations. |
| Inelastic Neutron Scattering (INS) | Vibrational modes (phonons), dynamics of water molecules and methyl groups, collective motions within the crystal lattice. mpg.de | Understanding the role of hydrogen bonding in structural stability, elucidating the dynamics of dehydration processes. |
| Advanced X-ray/Neutron Diffraction | Detailed structural information under non-ambient conditions (variable temperature/pressure). | Characterizing phase transitions, thermal expansion, and structural responses to environmental changes. |
Multi-Scale Modeling and Simulation for Predictive Understanding
Computational chemistry is becoming an indispensable tool for understanding and predicting the properties of materials at the molecular level. For this compound, multi-scale modeling approaches, from quantum mechanics to classical molecular dynamics, are set to play a pivotal role in guiding experimental efforts.
Future computational research will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to accurately predict the geometric and electronic structure of this compound. nih.gov These calculations can determine the strength and nature of the interactions between the Mg²⁺ cation, the surrounding water ligands, and the methanesulfonate anions. researchgate.netdavidpublisher.com Furthermore, DFT can help interpret experimental data, such as assigning vibrational modes in Raman and INS spectra or correlating ²⁵Mg NMR chemical shifts with specific coordination environments. chemrxiv.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in solution and in the solid state over time. atomfair.com This is particularly valuable for understanding the dynamics of water exchange around the hydrated magnesium cation, a process crucial for crystallization and dissolution. researchgate.netacs.org MD can also be used to predict macroscopic properties like thermal stability and solubility from first principles.
Development of Advanced Force Fields: A significant challenge in modeling magnesium-containing systems is the strong polarization effect of the divalent Mg²⁺ ion. atomfair.com Future work will involve developing more accurate force fields and employing advanced DFT functionals that can better capture these effects, leading to more reliable predictions of the compound's behavior.
Interdisciplinary Research Integrating Geochemistry, Materials Science, and Coordination Chemistry
The future of this compound research lies in its integration across multiple scientific disciplines, where its unique properties can be leveraged for new discoveries and applications.
Geochemistry: The presence of methanesulfonate in polar ice cores is a critical proxy for past atmospheric and oceanic conditions, including sea ice extent and marine biological activity. acs.orgfrontiersin.org Future geochemical research will involve more detailed studies of the phase behavior of the Mg(CH₃SO₃)₂–H₂O system at sub-zero temperatures to better understand its formation and preservation in the cryosphere. researchgate.netuu.nl This knowledge is vital for refining climate models and interpreting paleoclimatic records.
Coordination Chemistry: At its core, the hydrated form of this compound is a coordination complex, [Mg(H₂O)₆]²⁺, with outer-sphere methanesulfonate anions. uu.nl Future research in coordination chemistry will explore the possibility of synthesizing new complexes where the methanesulfonate anion directly coordinates to the magnesium center, potentially by using solvent-free methods or by introducing other competing ligands. mdpi.comnih.gov Understanding the principles of hydrogen bonding and supramolecular assembly in these systems is key to designing crystals with tailored architectures and properties.
This interdisciplinary approach ensures that fundamental chemical knowledge of this compound is translated into practical applications and a deeper understanding of its role in natural and engineered systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying magnesium methanesulfonate in environmental or biological samples?
- Methodological Answer : Ion chromatography coupled with conductivity detection (IC-CD) or inductively coupled plasma mass spectrometry (ICP-MS) is effective for detecting this compound in environmental aerosols or biological matrices. For example, cascade impactors can separate particulate matter by size, followed by IC-CD to quantify methanesulfonate anions (MSA⁻) and ICP-MS for Mg²⁺ ions . In plant studies, high-throughput ionomics platforms (e.g., Purdue Ionomics Information Management System, PiiMS) enable simultaneous quantification of magnesium and other elements in tissue samples, using acid digestion and atomic absorption spectroscopy .
Q. How can this compound be optimized as a mutagen in plant somatic embryogenesis?
- Methodological Answer : To optimize mutagenesis, use a factorial experimental design varying this compound concentration (e.g., 0.1–1.0 mM) and exposure time (1–24 hours). Include controls (untreated explants) and assess callus induction rates, somatic embryo formation, and regeneration efficiency. Pre-treatment with antioxidants (e.g., ascorbic acid) may reduce oxidative stress during mutagenesis. Compare results to ethyl methanesulfonate (EMS) protocols, noting differences in mutation spectrum and efficiency .
Q. What thermodynamic properties of this compound are critical for studying its behavior in aqueous solutions?
- Methodological Answer : Measure hygroscopicity, water activity, and vapor-liquid equilibrium (VLE) using gravimetric analysis or dynamic vapor sorption (DVS). For ionic interactions, conduct conductivity measurements and calculate activity coefficients via the Pitzer model. Reference studies on analogous ionic liquids (e.g., [EMIM][MeSO₃]/water systems) to infer this compound’s desiccant potential .
Advanced Research Questions
Q. How can dose-response modeling be applied to assess the genotoxic risk of this compound in vivo?
- Methodological Answer : Use the benchmark dose (BMD) approach with log-linear or Hill models to analyze dose-response data from transgenic rodent assays (e.g., gpt-delta mice). Endpoints may include mutation frequency in reporter genes or chromosomal aberrations. Validate models using Akaike’s Information Criterion (AIC) and compare to ethyl methanesulfonate (EMS) data to establish relative potency .
Q. What experimental designs address contradictory data on this compound’s interaction with cellular ion transporters?
- Methodological Answer : Employ causal directed acyclic graphs (DAGs) to identify confounding variables (e.g., extracellular pH, competing ions like Ca²⁺). Use siRNA knockdown or CRISPR-Cas9 mutants of magnesium transporters (e.g., Arabidopsis MGT family) to isolate specific uptake mechanisms. Pair with flux assays (e.g., radioisotope ²⁸Mg tracing) to resolve transport kinetics .
Q. How does this compound compare to other alkylating agents in inducing single-strand DNA breaks?
- Methodological Answer : Perform comet assays (alkaline conditions) on treated cell lines (e.g., MCF-7 breast cancer cells) with dose-matched comparisons to methyl methanesulfonate (MMS) and EMS. Quantify strand breaks via tail moment analysis and correlate with repair kinetics (e.g., PARP-1 activity assays). Use single-cell RNA sequencing to assess CDKN1A/p21 induction as a biomarker of DNA damage response .
Q. What statistical frameworks are suitable for analyzing multi-endpoint datasets in this compound toxicity studies?
- Methodological Answer : Apply multivariate analysis of variance (MANOVA) to assess effects on interrelated endpoints (e.g., oxidative stress markers, ion homeostasis, growth metrics). For high-dimensional data (e.g., ionomics profiles), use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify signature responses. Validate with permutation tests .
Methodological Notes
- Cross-Validation : Replicate experiments across independent labs to address variability in mutagenesis efficiency or analytical detection limits .
- Data Transparency : Share raw datasets via platforms like PiiMS or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals, particularly when modeling chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
